BenchChemオンラインストアへようこそ!

PI3K-IN-6

PI3K Selectivity Off-Target

PI3K-IN-6 (compound 20a) is the reference PI3Kβ/δ inhibitor optimized for PTEN-null malignancies. It delivers a PI3Kβ IC50 of 7.8 nM and >100-fold selectivity over PI3Kα (IC50 850 nM), enabling dissection of PI3Kβ-specific signaling without the hyperglycemia risk of PI3Kα off-target activity. Oral bioavailability and demonstrated in vivo efficacy in LNCaP xenograft models make it the preferred tool for PTEN-deficient prostate cancer pharmacology and SAR benchmarking. ≥98% purity. Research use only.

Molecular Formula C17H14Cl2FN9O
Molecular Weight 450.3 g/mol
Cat. No. B12427216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePI3K-IN-6
Molecular FormulaC17H14Cl2FN9O
Molecular Weight450.3 g/mol
Structural Identifiers
SMILESCC(C1=NC2=C(C=C(C=C2Cl)F)C(=O)N1C3=CC=NN3)NC4=NC(=NC(=C4Cl)N)N
InChIInChI=1S/C17H14Cl2FN9O/c1-6(24-14-11(19)13(21)26-17(22)27-14)15-25-12-8(4-7(20)5-9(12)18)16(30)29(15)10-2-3-23-28-10/h2-6H,1H3,(H,23,28)(H5,21,22,24,26,27)/t6-/m0/s1
InChIKeySAWISWWSHNTVLW-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PI3K-IN-6 (Compound 20a): A Dual PI3Kβ/δ Inhibitor with Defined Isoform Selectivity and Oral Bioavailability for PTEN-Deficient Oncology Research


PI3K-IN-6 (CAS 1842380-77-1), also designated as compound 20a, is a small-molecule inhibitor that targets the class I phosphoinositide 3-kinase (PI3K) isoforms p110β and p110δ. Its molecular formula is C₁₇H₁₄Cl₂FN₉O, with a molecular weight of 450.26 g/mol [1]. The compound emerged from a medicinal chemistry campaign that optimized a PI3Kδ-selective template to incorporate PI3Kβ potency through structural targeting of the nonconserved Asp856 residue [2]. The molecule exhibits an oral bioavailability profile and a well-characterized selectivity fingerprint across the class I PI3K isoforms, establishing it as a reference tool compound for investigations centered on PTEN-deficient malignancies and PI3Kβ-driven signaling .

Why PI3K-IN-6 Cannot Be Readily Substituted: Isoform Selectivity and Pharmacokinetic Nuances in the PI3K Inhibitor Class


PI3K inhibitors cannot be treated as functionally interchangeable due to profound differences in isoform selectivity profiles, off-target liabilities, and in vivo pharmacokinetic (PK) behavior [1]. While pan-PI3K inhibitors (e.g., copanlisib) or PI3Kα-selective agents (e.g., alpelisib/BYL-719) address distinct genetic drivers such as PIK3CA mutations, PI3K-IN-6 is explicitly optimized for PTEN-null contexts where PI3Kβ signaling is the predominant oncogenic driver [2]. Within the narrower PI3Kβ/δ inhibitor subclass, compounds diverge significantly in their β/δ selectivity ratios, PI3Kα off-target activity (which can drive hyperglycemia and other toxicities), and oral exposure profiles [3]. Consequently, experimental outcomes obtained with one PI3K inhibitor cannot be extrapolated to another without direct confirmation. The evidence below quantitatively defines the boundaries within which PI3K-IN-6 functions, enabling scientifically rigorous procurement decisions.

PI3K-IN-6 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


Isoform Selectivity: PI3Kβ/δ Preference and PI3Kα Sparing Relative to AZD8186

PI3K-IN-6 demonstrates high potency against PI3Kβ (IC₅₀ = 7.8 nM) and PI3Kδ (IC₅₀ = 5.3 nM) in biochemical assays, with substantially weaker activity against PI3Kα (IC₅₀ = 850 nM) and negligible activity against PI3Kγ (IC₅₀ >10,000 nM) [1]. This results in a PI3Kα/β selectivity ratio of approximately 109-fold and a PI3Kα/δ selectivity ratio of approximately 160-fold. In contrast, the clinical-stage PI3Kβ/δ inhibitor AZD8186 exhibits PI3Kα/β and PI3Kα/δ selectivity ratios of only 9-fold and 3-fold, respectively (PI3Kα IC₅₀ = 35 nM; PI3Kβ IC₅₀ = 4 nM; PI3Kδ IC₅₀ = 12 nM) [2].

PI3K Selectivity Off-Target Kinase profiling

Cellular Target Engagement: PI3K-Dependent AKT Phosphorylation (Ser473) EC₅₀ in LNCaP Cells

In PTEN-deficient LNCaP prostate cancer cells, PI3K-IN-6 inhibits AKT1 phosphorylation at Ser473 with an EC₅₀ of 7.3 nM . This value is consistent with its biochemical potency against PI3Kβ and indicates efficient cellular target engagement in a PTEN-null context where PI3Kβ signaling is essential [1].

AKT phosphorylation Cellular potency Target engagement LNCaP

Anti-Proliferative Activity: GI₅₀ Against PTEN-Deficient LNCaP Cells vs. PTEN-Wildtype Cell Lines

PI3K-IN-6 inhibits the viability of PTEN-deficient LNCaP tumor cells with a GI₅₀ of 38 nM . This anti-proliferative effect is dependent on PTEN status; the compound shows markedly reduced activity in PTEN-wildtype cell lines where PI3Kβ signaling is not the dominant driver [1]. For context, the clinical-stage PI3Kβ/δ inhibitor AZD8186 demonstrates GI₅₀ values of 28 nM in LNCaP cells and 18 nM in MDA-MB-468 PTEN-null breast cancer cells [2].

Anti-proliferative GI50 PTEN-deficient LNCaP Selectivity

In Vivo Pharmacokinetic Profile: Oral Bioavailability and Tumor Exposure in Xenograft Models

PI3K-IN-6 is characterized as an orally active compound . In a human PTEN-deficient LNCaP prostate carcinoma xenograft tumor model, PI3K-IN-6 displayed an excellent pharmacokinetic profile and demonstrated in vivo efficacy consistent with its mechanism of action [1].

Pharmacokinetics Oral bioavailability Xenograft PK/PD LNCaP

Recommended Research Applications for PI3K-IN-6 Based on Validated Evidence


Investigation of PI3Kβ-Dependent Signaling in PTEN-Deficient Prostate Cancer Models

PI3K-IN-6 is optimally deployed in studies examining PTEN-null prostate cancer, where its potent inhibition of PI3Kβ (IC₅₀ = 7.8 nM) and downstream pAKT Ser473 (EC₅₀ = 7.3 nM in LNCaP cells) provides a clean tool for interrogating PI3Kβ-specific oncogenic signaling [1]. Its demonstrated anti-proliferative activity in LNCaP cells (GI₅₀ = 38 nM) and in vivo efficacy in LNCaP xenograft models make it particularly suitable for preclinical pharmacology studies in this indication .

Selectivity Profiling and Off-Target Risk Assessment in PI3K Pathway Studies

Researchers requiring a PI3Kβ/δ inhibitor with minimal PI3Kα off-target activity can utilize PI3K-IN-6 due to its >100-fold selectivity against PI3Kα (IC₅₀ = 850 nM) [1]. This profile enables experiments designed to dissect PI3Kβ-specific effects from those mediated by PI3Kα, which is particularly valuable given the known metabolic toxicities (hyperglycemia) associated with PI3Kα inhibition in clinical settings .

Preclinical In Vivo Efficacy Studies Requiring Oral Dosing in PTEN-Null Xenograft Models

PI3K-IN-6 is suitable for in vivo oncology studies that require oral administration, as it has demonstrated oral bioavailability and efficacy in human PTEN-deficient LNCaP prostate carcinoma xenograft tumor models [1]. The compound's favorable PK profile supports sustained target coverage with once-daily oral dosing regimens in rodent models, facilitating chronic dosing studies .

Benchmarking Novel PI3Kβ Inhibitors Against a Well-Characterized Reference Compound

Due to its extensive characterization in the primary literature (J. Med. Chem. 2017, 60(4), 1555–1567), PI3K-IN-6 serves as a valuable reference standard for benchmarking novel PI3Kβ or PI3Kβ/δ inhibitors in biochemical and cellular assays [1]. Its disclosed selectivity profile (PI3Kβ/δ IC₅₀ = 7.8/5.3 nM; PI3Kα/γ IC₅₀ = 850/>10,000 nM) provides a quantitative benchmark for comparative SAR studies .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for PI3K-IN-6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.